molecular formula C14H12BrClN2O2S B6426763 2-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole CAS No. 2200321-25-9

2-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Cat. No. B6426763
CAS RN: 2200321-25-9
M. Wt: 387.7 g/mol
InChI Key: IFYAZHLHTCQNDE-UHFFFAOYSA-N
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Description

The compound is a thiazole derivative with a pyrrolidine ring attached via an ester linkage. The pyrrolidine ring is further substituted with a 5-bromo-2-chlorobenzoyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the introduction of the 5-bromo-2-chlorobenzoyl group. The thiazole ring could then be formed and the two components linked via an ester bond .


Molecular Structure Analysis

The molecule contains a five-membered thiazole ring and a five-membered pyrrolidine ring. The presence of these heterocyclic rings could have significant implications for the compound’s reactivity and biological activity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromo and chloro substituents on the benzoyl group, as well as the ester linkage between the thiazole and pyrrolidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogen substituents could increase its molecular weight and polarity .

Future Directions

The potential biological activity of this compound could make it a subject of interest for future research. Further studies could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

(5-bromo-2-chlorophenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O2S/c15-9-1-2-12(16)11(7-9)13(19)18-5-3-10(8-18)20-14-17-4-6-21-14/h1-2,4,6-7,10H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYAZHLHTCQNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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